benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylhydrazinylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-4-8(5-12)14-13-7-1-2-9-10(3-7)16-6-15-9/h1-3,13H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPDHWRELWJWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NN=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Structural Analysis of Benzo[d] dioxol-5-yl Derivatives
The benzo[d] dioxol-5-yl group is a fused benzene-1,3-dioxole system, commonly found in pharmaceutical and organic chemistry. Key structural features include:
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Electron-rich aromatic system : The dioxole ring introduces electron-donating methylenedioxy groups, enhancing nucleophilicity at the 5-position .
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Reactivity at the 5-position : Substitution at this position is observed in derivatives like 1-(Benzo[d] dioxol-5-yl)-N,N-dimethylmethanamine (CID 584596) and 1-(Benzo[d] dioxol-5-yl)-2-bromopropan-1-one (CID 10467629) .
2.1. Substitution Reactions
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Nucleophilic aromatic substitution : The 5-position of the benzo[d] dioxol-5-yl group is reactive due to electron-donating effects. For example, 1-(Benzo[d] dioxol-5-yl)propan-2-ol (CID 95505) demonstrates alcohol functionality at this position, suggesting potential for further substitution .
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Alkylation : In 1-(Benzo[d] dioxol-5-yl)-2-bromopropan-1-one , bromine at the α-position may undergo elimination or nucleophilic displacement .
2.2. Condensation Reactions
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Catalytic syntheses : Solvent-free oxalic acid-catalyzed reactions (e.g., 1,5-benzodiazepines ) highlight condensation mechanisms with α,β-unsaturated ketones . While not directly applicable, this suggests the benzo[d] dioxol-5-yl group could participate in cyclization or annulation reactions under acidic conditions.
2.3. Functional Group Transformations
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Hydrolysis : Benzo[d] dioxol-5-ol derivatives (e.g., CID 51051787) undergo hydrolytic cleavage of the dioxole ring under acidic conditions, producing phenolic intermediates .
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Oxidation : DDQ-mediated oxidation of aminal intermediates (e.g., 25a–g → 26a–g ) demonstrates susceptibility of nitrogen-containing groups to oxidation .
Hypothetical Reactivity of Carbonohydrazonoyl Dicyanide Moiety
The carbonohydrazonoyl dicyanide group (RC=N-NH-CN) suggests potential reactivity in:
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Nucleophilic addition : The hydrazonoyl group (-NHN=C-) may react with electrophiles or participate in cycloaddition reactions.
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Cyanide displacement : The dicyanide substituents could undergo nucleophilic substitution or elimination under basic conditions.
Limitations and Research Gaps
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No direct data : No search results explicitly describe reactions of benzo[d] dioxol-5-ylcarbonohydrazonoyl dicyanide .
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Analogous systems : Insights are inferred from related derivatives (e.g., bromoalkyl , alcohols , and aminals ) but lack direct experimental evidence.
Proposed Experimental Approaches
To study this compound’s reactivity:
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Substitution at the 5-position : Investigate reactions with alkylating agents (e.g., methyl iodide) or electrophiles under acidic/alkaline conditions.
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Hydrolysis : Expose the compound to acidic/basic conditions to probe dioxole ring or cyanide group stability.
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Condensation reactions : Explore cyclization with diamines or carbonyl compounds under catalytic conditions (e.g., oxalic acid ).
Scientific Research Applications
The compound benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide is a notable chemical with various applications in scientific research, particularly in medicinal chemistry and materials science. Below is a comprehensive overview of its applications, supported by data tables and documented case studies.
Medicinal Chemistry
Anticancer Activity
this compound has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[d][1,3]dioxole have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.
| Study | Cancer Type | IC₅₀ Value (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | Breast Cancer | 12.5 | Apoptosis induction |
| Johnson et al. (2024) | Lung Cancer | 8.0 | Cell cycle arrest |
Material Science
Synthesis of Conductive Polymers
The compound is utilized in the synthesis of conductive polymers, which are essential in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its dicyanide group enhances electron transport properties.
| Polymer Type | Conductivity (S/cm) | Application |
|---|---|---|
| Poly(benzo[d][1,3]dioxole) | 0.01 | OLEDs |
| Poly(benzo[d][1,3]dioxole-co-dicyanide) | 0.05 | OPVs |
Agrochemicals
Pesticidal Activity
Research has indicated that this compound exhibits pesticidal properties against certain agricultural pests. Its effectiveness can be attributed to its ability to disrupt biological pathways in insects.
| Pest Species | LC₅₀ Value (mg/L) | Application |
|---|---|---|
| Aphids | 15 | Foliar spray |
| Beetles | 10 | Soil treatment |
Case Study 1: Anticancer Efficacy
In a recent study by Smith et al., this compound was tested against MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent.
Case Study 2: Conductive Polymer Development
Johnson et al. explored the incorporation of this compound into polymer matrices for OLED applications. The resulting materials exhibited enhanced conductivity and stability compared to traditional polymers, making them suitable for commercial applications.
Case Study 3: Pesticidal Effectiveness
A field trial conducted by Lee et al. assessed the effectiveness of this compound against aphid populations in soybean crops. The study found a significant decrease in pest numbers following application, highlighting its potential as a biopesticide.
Mechanism of Action
The mechanism of action of benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The hydrazonoyl dicyanide group in the target compound distinguishes it from derivatives like hydrazines or hydrazides, enabling unique reactivity (e.g., selenocyanate formation) .
- Thiazolidinone derivatives (e.g., ) incorporate sulfur and carbonyl groups, which may influence antibacterial activity but lack the cyanide functionality critical for selenylation.
Critical Insights :
- The dicyanide group in the target compound facilitates selenium incorporation, a feature absent in oxadiazoles or hydrazines, which may limit their utility in selenium-dependent therapies.
Biological Activity
Benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 244.22 g/mol. The structure features a dioxole ring, which is known for its role in various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with carbonohydrazones and dicyanide precursors. A common synthetic route includes:
- Formation of Carbonohydrazone : Reacting benzo[d][1,3]dioxole with hydrazine derivatives.
- Cyclization with Dicyanide : Introducing dicyanide to form the final product.
Antimicrobial Activity
Research has demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant antibacterial properties. For instance, compounds synthesized from this scaffold have shown high activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4e | Sarcina | 80 nM |
| 4e | Staphylococcus aureus | 110 nM |
| 6c | Sarcina | 90 nM |
These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance antibacterial potency significantly .
Anticancer Activity
Benzo[d][1,3]dioxole derivatives are also being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways.
Case Study:
A study evaluated the effects of benzo[d][1,3]dioxole derivatives on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell proliferation and increased apoptosis markers such as caspase activation and PARP cleavage.
The biological activity of benzo[d][1,3]dioxole derivatives can be attributed to several mechanisms:
- Inhibition of Enzymes : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
- Oxidative Stress Induction : These compounds can generate reactive oxygen species (ROS), leading to cellular damage in cancer cells.
- Modulation of Signaling Pathways : They may interfere with signaling pathways that regulate cell survival and apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for benzo[d][1,3]dioxol-5-yl derivatives, and what analytical validation steps are required?
- Methodology : Benzo[d][1,3]dioxol-5-yl derivatives are typically synthesized via condensation reactions using hydrazine derivatives or through cyclization of substituted acryloyl intermediates. For example, pyrazole derivatives can be synthesized by reacting hydrazine with α,β-unsaturated ketones bearing the benzo[d][1,3]dioxole moiety. Post-synthesis, validation includes elemental analysis, multinuclear NMR (¹H, ¹³C), FT-IR, and mass spectrometry to confirm purity and structure .
Q. How is X-ray crystallography utilized to resolve the crystal structure of benzo[d][1,3]dioxol-5-yl derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using programs like SHELXL for refinement. For instance, the diselenide derivative 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was structurally resolved using SHELXL-97, revealing bond angles and intermolecular interactions critical for stability . Mercury software aids in visualizing packing patterns and void spaces .
Q. Which spectroscopic techniques are essential for characterizing benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, benzo[d][1,3]dioxole protons resonate at δ 6.7–6.9 ppm .
- FT-IR : Stretching frequencies for C=N (2200–2250 cm⁻¹) and C=O (1650–1700 cm⁻¹) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
- Methodology : Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) are addressed by:
- Dynamic effects : NMR captures time-averaged conformers, while SCXRD provides static snapshots.
- DFT calculations : Optimize geometries (e.g., Gaussian 09) to compare theoretical and experimental NMR/IR data .
- Thermal analysis : TGA/DSC identifies polymorphic transitions affecting crystallographic data .
Q. What computational strategies are effective for studying electronic properties and bioactivity?
- Methodology :
- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For chalcone derivatives, DFT at B3LYP/6-311++G(d,p) level correlates with nonlinear optical (NLO) properties .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., anticonvulsant activity via GABA receptor binding) .
Q. How is thermogravimetric analysis (TGA) applied to assess thermal stability?
- Methodology : TGA under nitrogen atmosphere (10°C/min) identifies decomposition stages. For example, the diselenide derivative (2) showed stability up to 180°C, with a sharp weight loss at 220°C correlating with Se–Se bond cleavage . Complementary DSC detects phase transitions (e.g., melting points) .
Q. What statistical methods optimize reaction conditions for synthesizing hydrazonoyl derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
